Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)
Description
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) (CAS: 1011477‑51‑2) is a cobalt(II) complex belonging to the class of metal β-diketonate derivatives. It is a volatile, air- and moisture-sensitive compound with the molecular formula C₁₈H₃₈CoN₄ and a molecular weight of 369.45 g/mol. The compound exists as a blue-green liquid at room temperature and is primarily utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for depositing cobalt metal thin films in semiconductor and nanotechnology applications . Its high purity (≥98% or 99.99%-Co) ensures minimal contamination during deposition, making it critical for advanced electronic devices .
Properties
IUPAC Name |
tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRTWOXQDQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC)[N-]C(C)(C)C.CCC(=NCC)[N-]C(C)(C)C.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38CoN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) typically involves the reaction of cobalt(II) chloride with N-t-butyl-N’-ethylpropanimidamide in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The ligand exchange reactions can occur, where the N-t-butyl-N’-ethylpropanimidamidato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Scientific Research Applications
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is a chemical compound with the formula C18H38CoN4 and a molecular weight of 369.45 g/mol . It is also identified by the CAS number 1011477-51-2 . This compound, often abbreviated as Co(II), is utilized in various applications, primarily due to its properties as a cobalt precursor in thin film deposition techniques .
Applications
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is used in:
- Thin Film Deposition: It serves as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for creating cobalt metal and composite thin films .
- Catalysis: Cobalt nanoparticles synthesized from this compound exhibit catalytic activity.
- Research and Development: It is used as a specialty chemical in research and development .
Thin Film Applications
Metal amidinates, including Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), are valuable precursors for CVD and ALD applications . These techniques are employed to create thin films with specific properties .
ALD and CVD are crucial in manufacturing semiconductors, data storage, and various nanotechnology applications. The use of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) allows for precise control over the deposition process, ensuring the creation of high-quality thin films .
Catalytic Applications
Cobalt nanoparticles derived from Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) show promise in catalytic applications. Catalysis is a process where a substance increases the rate of a chemical reaction without being consumed in the reaction .
Other Applications
Beyond thin film deposition and catalysis, Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is used in research and development as a specialty chemical .
Safety and Handling
Mechanism of Action
The mechanism of action of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) belongs to the amidinate family of ALD/CVD precursors. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) | N/A | C₁₈H₃₈Cu₂N₄ | 417.63 | Liquid | 120–180 | Copper thin film deposition |
| Tris(N,N’-di-i-propylacetamidinato)lutetium(III) | N/A | C₂₄H₅₀LuN₆ | 606.69 | Solid | 200–250 | Lutetium oxide deposition |
| Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) | 1011477‑51‑2 | C₁₈H₃₈CoN₄ | 369.45 | Blue-green liquid | 150–200 | Cobalt metal deposition |
| Aluminum acetylacetonate | 13963-57-0 | C₁₅H₂₁AlO₆ | 324.31 | Crystalline solid | 250–300 | Aluminum oxide deposition |
Key Comparative Findings
Volatility and Deposition Efficiency :
- Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) exhibits superior volatility compared to aluminum acetylacetonate (a β-diketonate) due to its bulky N-t-butyl and ethyl substituents, which reduce intermolecular interactions . This enhances its suitability for low-temperature ALD processes (≤200°C). In contrast, aluminum acetylacetonate requires higher temperatures (>250°C) for vaporization, limiting its use in thermally sensitive applications .
- Copper amidinates (e.g., Bis(N,N’-di-sec-butylacetamidinato)dicopper(I)) share similar volatility profiles but are tailored for copper deposition, with decomposition pathways optimized for Cu⁰ formation rather than Co⁰ .
Thermal Stability :
- The cobalt complex decomposes at 150–200°C , lower than lutetium amidinates (200–250°C), which are designed for high-temperature oxide deposition . This lower thermal stability aligns with cobalt’s redox chemistry, favoring metallic film formation over oxides .
Purity and Contaminant Profile :
- Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) achieves 99.99%-Co purity, critical for semiconductor-grade films. In contrast, aluminum acetylacetonate (typically 99% pure) may introduce organic residues, necessitating post-deposition annealing .
Application-Specific Performance :
- Studies demonstrate that cobalt films deposited using this precursor exhibit low resistivity (8–10 μΩ·cm) , comparable to physical vapor deposition (PVD)-grown films, whereas copper amidinates yield higher resistivity (≥2 μΩ·cm) due to impurity incorporation .
Research Highlights
- ALD Process Optimization : J. Phys. Chem. Lett. (2014) reported a deposition rate of 0.1 nm/cycle for cobalt using this precursor, with excellent conformality on high-aspect-ratio substrates .
- Comparative Reactivity : Chem. Mater. (2014) highlighted its superior reactivity with hydrogen plasma compared to cobaltocene (CoCp₂), enabling faster nucleation and smoother films .
Biological Activity
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), a cobalt-based organometallic compound, has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Overview
- Chemical Formula : C18H38CoN4
- CAS Number : 1011477-51-2
- Appearance : Blue-green liquid
This compound is primarily utilized in chemical vapor deposition (CVD) processes and is being investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme mimetics.
The biological activity of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is linked to its ability to act as a catalyst in various biochemical reactions. The cobalt center provides unique catalytic properties that can mimic enzyme functions, facilitating reactions that are crucial for biological processes .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Mimetic Activity : The compound has been explored for its potential to mimic enzymes, which could lead to applications in drug development.
- Anticancer Properties : Preliminary research suggests that Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) may exhibit anticancer effects, although detailed studies are still required to elucidate the mechanisms involved .
Case Studies
- Catalytic Activity in Biological Systems :
- Therapeutic Applications :
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) | Enzyme mimic, anticancer potential | Cobalt center's unique catalytic properties |
| Bis(N-t-butyl-N'-ethylpropanimidamidato)nickel(II) | Limited enzyme mimicry | Nickel center with distinct reactivity |
| Bis(N-t-butyl-N'-ethylpropanimidamidato)palladium(II) | Moderate catalytic activity | Palladium's role in organic transformations |
The comparison highlights the unique properties of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), particularly its promising biological activities compared to similar compounds.
Safety and Hazards
The compound is classified with a warning label due to potential health hazards, including skin irritation and respiratory issues upon exposure. Proper handling and safety measures are essential when working with this material.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
